Troglitazone glucuronide

Drug Metabolism Enzyme Kinetics UGT Polymorphism

Troglitazone glucuronide (CAS not universally assigned; molecular formula C30H35NO11S, MW 617.67) is the O-glucuronide conjugate of the thiazolidinedione PPARγ agonist troglitazone, formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation. As the major phase II metabolite in humans alongside troglitazone sulfate (the predominant conjugate in vivo), it serves as a critical probe for investigating hepatic glucuronidation pathways, multidrug resistance-associated protein 2 (MRP2/ABCC2)-mediated biliary excretion, and the cholestatic mechanisms contributing to troglitazone-associated hepatotoxicity.

Molecular Formula C30H35NO11S
Molecular Weight 617.7 g/mol
Cat. No. B12384530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroglitazone glucuronide
Molecular FormulaC30H35NO11S
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C
InChIInChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1
InChIKeyNUTWTXPQUHCSIQ-UDHKOBQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Troglitazone Glucuronide for Research: Metabolic Intermediate and Transporter Probe


Troglitazone glucuronide (CAS not universally assigned; molecular formula C30H35NO11S, MW 617.67) is the O-glucuronide conjugate of the thiazolidinedione PPARγ agonist troglitazone, formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation [1]. As the major phase II metabolite in humans alongside troglitazone sulfate (the predominant conjugate in vivo), it serves as a critical probe for investigating hepatic glucuronidation pathways, multidrug resistance-associated protein 2 (MRP2/ABCC2)-mediated biliary excretion, and the cholestatic mechanisms contributing to troglitazone-associated hepatotoxicity [2]. Its availability as a pure reference standard is essential for quantitative LC-MS/MS bioanalysis, in vitro transporter inhibition studies, and pharmacokinetic modeling of parent drug disposition.

Why Troglitazone Glucuronide Cannot Be Replaced by Other Thiazolidinedione Metabolites in Research


Substituting troglitazone glucuronide with troglitazone sulfate, pioglitazone glucuronide, or rosiglitazone conjugates in experimental systems yields non-equivalent data due to compound-specific transporter affinities, distinct biliary excretion mechanisms, and divergent cholestatic liability [1]. While troglitazone sulfate dominates human plasma exposure (~85% of dose) and exhibits high OATP1B1/OATP1B3 affinity, troglitazone glucuronide demonstrates unique MRP2-dependent biliary secretion and marked accumulation in Mrp2-deficient states—500-fold urinary increase versus 30-fold for sulfate in TR⁻ rats [2]. Pioglitazone and rosiglitazone glucuronides, conversely, lack the cholestatic signature of troglitazone metabolites and are not associated with the same hepatotoxicity profile, rendering troglitazone glucuronide irreplaceable for mechanistic studies of troglitazone-specific toxicity [3].

Quantitative Differentiation of Troglitazone Glucuronide: Key In Vitro and In Vivo Metrics


UGT Isoform-Specific Formation Kinetics (Km) for Troglitazone Glucuronide

Troglitazone glucuronidation exhibits isoform-dependent kinetic divergence, with recombinant UGT1A10 displaying a Km of 11.1 ± 5.8 μM and Vmax of 33.6 ± 3.7 pmol/min/mg, whereas UGT1A1 shows a 5.3-fold higher Km (58.3 ± 29.2 μM) and lower Vmax (12.3 ± 2.5 pmol/min/mg) [1]. In human tissue microsomes, jejunum microsomes exhibit a Km of 8.1 ± 0.3 μM—significantly lower than liver microsomes (Km = 13.5 ± 2.0 μM)—and a Vmax of 700.9 ± 4.3 pmol/min/mg, exceeding liver microsomal Vmax by ~20-fold [2]. This contrasts with troglitazone sulfation, which is mediated primarily by SULT1A1/SULT2A1 and does not exhibit comparable intestinal-first-pass glucuronidation capacity.

Drug Metabolism Enzyme Kinetics UGT Polymorphism

MRP2-Dependent Biliary Excretion: Troglitazone Glucuronide vs. Sulfate

In MRP2-deficient (TR⁻) rats, troglitazone glucuronide accumulates to a far greater extent than troglitazone sulfate, demonstrating its unique dependence on MRP2 for biliary elimination [1]. Following a single oral troglitazone dose (200 mg/kg), urinary excretion of the glucuronide increased 500-fold relative to wild-type rats, whereas troglitazone sulfate increased only 30-fold [2]. Plasma exposure increased 50-fold for the glucuronide versus 2-fold for sulfate [3]. This differential sensitivity to MRP2 ablation establishes troglitazone glucuronide as a more sensitive probe of MRP2 function than the sulfate conjugate, and its retention in hepatocytes may directly contribute to troglitazone-induced cholestasis via competitive inhibition of bilirubin-glucuronide excretion.

Transporter-Mediated Clearance Cholestasis Hepatobiliary Disposition

Cholestatic Biomarker Correlation: Conjugated Bilirubin Elevation

Accumulation of troglitazone glucuronide in MRP2-deficient rats is directly associated with a 2-fold increase in serum conjugated bilirubin (from 1.95 ± 0.26 to 3.6 ± 0.5 mg/dL, p < 0.001), whereas normal rats show no significant change [1]. This bilirubin elevation is mechanistically linked to competitive inhibition of MRP2-mediated bilirubin-glucuronide excretion by retained troglitazone glucuronide, not to UGT1A1 inhibition—human UGT studies demonstrate that UGT1A1 contributes only ~30% to troglitazone glucuronidation and troglitazone does not directly inhibit bilirubin glucuronidation at clinical concentrations [2]. By contrast, troglitazone sulfate accumulation yields only a 2-fold plasma increase (vs. 50-fold for glucuronide) and is less strongly correlated with conjugated hyperbilirubinemia.

Hepatotoxicity Drug-Induced Liver Injury Bilirubin Homeostasis

Species Divergence in Glucuronidation: UGT1A1 Contribution in Humans vs. Rats

Troglitazone glucuronide formation exhibits marked species specificity: in humans, UGT1A1 contributes approximately 30% of total glucuronidation activity, with UGT1A8, UGT1A10, UGT1A9, UGT2B7, and UGT2B15 collectively accounting for the remaining 70% [1]. In rats, however, UGT1 family enzymes are not involved—glucuronidation is catalyzed primarily by UGT2B2 (an androsterone UGT) [2]. This contrasts with troglitazone sulfation, which is highly conserved across species and dominates human disposition (85% of dose). For pioglitazone and rosiglitazone, glucuronidation is a minor pathway (<5% of dose) and lacks the UGT1A8/UGT1A10 intestinal-first-pass signature seen with troglitazone glucuronide.

Preclinical-to-Clinical Translation UGT Orthologs Metabolite Identification

In Vivo Human Detectability and Exposome Relevance

Troglitazone glucuronide has been definitively identified in human blood via LC-MS/MS metabolomics, confirming its systemic exposure despite being a minor circulating species relative to troglitazone sulfate [1]. Its detection is not universal—it is present only in individuals exposed to troglitazone or its derivatives, establishing it as a specific xenobiotic marker [2]. This contrasts with pioglitazone and rosiglitazone glucuronides, which are either undetectable in human plasma or present at trace levels below the lower limit of quantitation (LLOQ) in standard bioanalytical assays, owing to the predominant CYP-mediated clearance of these later-generation thiazolidinediones.

Clinical Bioanalysis Exposomics Metabolite Profiling

Validated Application Scenarios for Troglitazone Glucuronide Reference Standard


LC-MS/MS Method Development and Validation for Troglitazone Metabolite Quantitation

Use pure troglitazone glucuronide to establish MRM transitions, optimize collision energy, and construct calibration curves for accurate quantitation of the glucuronide conjugate in human or animal plasma, urine, and hepatocyte incubation samples [1]. This is essential for pharmacokinetic studies evaluating the contribution of glucuronidation to overall troglitazone clearance and for assessing UGT enzyme activity in vitro [2].

In Vitro MRP2 Transporter Inhibition and Substrate Specificity Assays

Employ troglitazone glucuronide as a probe substrate in MRP2-expressing membrane vesicle assays or sandwich-cultured hepatocyte systems to evaluate the inhibitory potential of new chemical entities on MRP2-mediated biliary excretion [1]. The compound's 500-fold urinary accumulation in MRP2-deficient rats provides a high dynamic range for detecting inhibition, making it superior to troglitazone sulfate for this purpose [2].

Mechanistic Studies of Drug-Induced Cholestasis and Hyperbilirubinemia

Use troglitazone glucuronide as a positive control in in vitro models designed to predict cholestatic liability, specifically to induce conjugated hyperbilirubinemia via competitive inhibition of bilirubin-glucuronide excretion [1]. Its established link to a 2-fold serum conjugated bilirubin elevation in MRP2-deficient states validates its utility in screening assays for drug candidates [2].

Cross-Species Metabolite Profiling and In Vitro-In Vivo Extrapolation (IVIVE)

Apply troglitazone glucuronide as an authentic standard to confirm metabolite identity and quantify formation rates in hepatocytes from different species (human, rat, mouse) [1]. This is critical for correcting interspecies extrapolation errors in pharmacokinetic models, given the known species divergence in UGT isoform contribution—UGT1A1 accounts for ~30% of glucuronidation in humans but is not involved in rats [2].

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